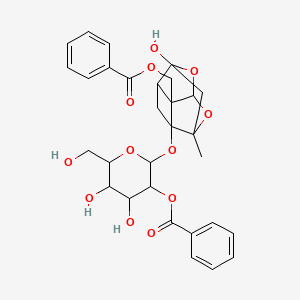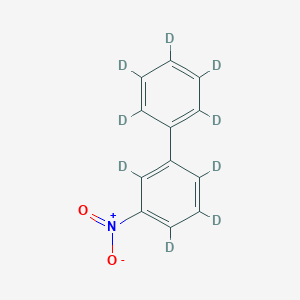
2'-O-Benzoylpaeoniflorin
Descripción general
Descripción
2'-O-Benzoylpaeoniflorin is a useful research compound. Its molecular formula is C30H32O12 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Against Alzheimer's Disease : Benzoylpaeoniflorin (BP) has been identified as a potential therapeutic agent against oxidative stress-related Alzheimer's disease. A study developed a rapid, selective, and sensitive method for determining BP in rat plasma, which could be important for pharmacokinetic studies and therapeutic monitoring (Zhou & Wang, 2017).
Quality Control in Traditional Medicine : BP, along with other compounds, has been quantified in Radix Paeoniae Alba, a traditional Chinese medicine. This method is used for routine quality control of the crude drug, indicating BP's significance in traditional medicinal formulations (Xu et al., 2008).
Anti-anaphylactic Potential : BP has demonstrated anti-anaphylactic potential by inhibiting HDC (histidine decarboxylase) and MAPK (mitogen-activated protein kinase) signal pathways. This suggests its potential as a novel drug candidate for treating anaphylactic diseases (Wan-Chao et al., 2021).
Impact on Hepatic Lipid Metabolism : BP was identified as a potent and selective inhibitor of the liver-specific transporter OCT1. This inhibition prevented lipid accumulation in hepatocytes and activated AMPK, suggesting a potential therapeutic role in fatty liver diseases (Bi et al., 2022).
Role in Calcium Antagonism for Hypertension : BP was identified as a potential calcium antagonist in Moutan Cortex, used for treating hypertension. This finding supports its role in regulating intracellular calcium concentration, contributing to its anti-hypertensive efficacy (Lu et al., 2019).
NF-κB Inhibitors in Sepsis Treatment : BP was among the compounds identified in Xuebijing injection, a traditional Chinese medicine injection used for sepsis treatment, which showed inhibitory activity against NF-κB, a key mediator of inflammation (Jiang et al., 2013).
Mecanismo De Acción
- Its primary targets include key mediators of inflammation, such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 .
- It achieves this by suppressing the phosphorylation of NF-κB and mitogen-activated protein kinases (MAPKs) in inflamed endothelial cells and macrophages .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2’-O-Benzoylpaeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These interactions are primarily inhibitory, leading to a reduction in the expression of pro-inflammatory mediators. Additionally, 2’-O-Benzoylpaeoniflorin has been shown to decrease the activity of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) .
Cellular Effects
2’-O-Benzoylpaeoniflorin exerts significant effects on various cell types and cellular processes. In endothelial cells and macrophages, it has been observed to mitigate inflammation by inhibiting the activation of NF-κB and mitogen-activated protein kinases (MAPKs) . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by reducing the levels of pro-inflammatory cytokines and enhancing anti-inflammatory responses .
Molecular Mechanism
The molecular mechanism of 2’-O-Benzoylpaeoniflorin involves its binding interactions with key biomolecules. It inhibits the phosphorylation of NF-κB and MAPKs, thereby preventing the transcription of pro-inflammatory genes . This compound also modulates enzyme activity, leading to decreased production of inflammatory mediators such as iNOS, TNF-α, and IL-6 . These actions collectively contribute to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-O-Benzoylpaeoniflorin have been studied over various time frames. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 2’-O-Benzoylpaeoniflorin maintains its anti-inflammatory properties and continues to modulate cellular functions effectively .
Dosage Effects in Animal Models
The effects of 2’-O-Benzoylpaeoniflorin vary with different dosages in animal models. At lower doses, it significantly reduces cytokine levels and mitigates lung tissue damage in sepsis models . At higher doses, there may be potential toxic or adverse effects, although specific thresholds and toxicities have not been extensively documented .
Metabolic Pathways
2’-O-Benzoylpaeoniflorin is involved in several metabolic pathways, including the arachidonic acid metabolism pathway . It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and altering metabolite levels. These interactions contribute to its overall biochemical and therapeutic effects .
Transport and Distribution
Within cells and tissues, 2’-O-Benzoylpaeoniflorin is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that the compound reaches its site of action effectively .
Subcellular Localization
The subcellular localization of 2’-O-Benzoylpaeoniflorin is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows it to exert its effects efficiently within the cellular environment .
Propiedades
IUPAC Name |
[3-[3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-37-23(34)16-8-4-2-5-9-16)40-25-22(21(33)20(32)18(13-31)38-25)39-24(35)17-10-6-3-7-11-17/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPYOTHXDUDQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)OC(=O)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




